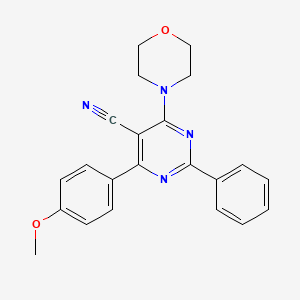

4-(4-methoxyphenyl)-6-(morpholin-4-yl)-2-phenylpyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-6-morpholin-4-yl-2-phenylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-27-18-9-7-16(8-10-18)20-19(15-23)22(26-11-13-28-14-12-26)25-21(24-20)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQUDLVARYSTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)N4CCOCC4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-6-(morpholin-4-yl)-2-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylacetonitrile with morpholine and benzaldehyde under basic conditions, followed by cyclization to form the pyrimidine ring. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) with a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques like chromatography ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-6-(morpholin-4-yl)-2-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 4-(4-hydroxyphenyl)-6-morpholino-2-phenyl-5-pyrimidinecarbonitrile.

Reduction: Formation of 4-(4-methoxyphenyl)-6-morpholino-2-phenyl-5-pyrimidinecarboxamide.

Substitution: Formation of halogenated derivatives like 4-(4-bromophenyl)-6-morpholino-2-phenyl-5-pyrimidinecarbonitrile.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 4-(4-methoxyphenyl)-6-(morpholin-4-yl)-2-phenylpyrimidine-5-carbonitrile . Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For example, certain derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Inhibitory Potency of Pyrimidine Derivatives Against COX Enzymes

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.04 ± 0.01 | COX-2 Inhibition |

| Compound B | 0.04 ± 0.02 | COX-1 Inhibition |

| This compound | TBD | TBD |

Anticancer Properties

The anticancer activity of pyrimidine derivatives has also been extensively studied. Compounds similar to This compound have demonstrated cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cancer progression .

Case Study: Anticancer Activity

A study investigating the effects of pyrimidine derivatives on human cancer cell lines revealed that certain modifications to the pyrimidine structure enhanced their cytotoxicity. The results indicated that compounds with morpholine substituents exhibited improved selectivity and potency against cancer cells compared to their non-substituted counterparts .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of pyrimidine derivatives. Modifications at various positions on the pyrimidine ring can significantly influence biological activity. For example, the presence of electron-donating groups like methoxy enhances the compound's lipophilicity and bioavailability, leading to improved efficacy in biological systems .

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-6-(morpholin-4-yl)-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole

- 5-(4-Methoxyphenyl)-1H-indole

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

4-(4-methoxyphenyl)-6-(morpholin-4-yl)-2-phenylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of methoxyphenyl, morpholino, and phenyl groups makes it particularly versatile for various applications.

Biological Activity

4-(4-Methoxyphenyl)-6-(morpholin-4-yl)-2-phenylpyrimidine-5-carbonitrile, identified by its CAS number 338395-06-5, is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including cancer treatment and anti-inflammatory applications. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C22H20N4O2

- Molecular Weight : 372.43 g/mol

Biological Activity Overview

Research indicates that this compound possesses several biological properties, including:

-

Anticancer Activity

- In vitro studies have shown that derivatives of pyrimidine compounds, including this specific structure, exhibit significant cytotoxic effects against various cancer cell lines. For instance, it has been noted that certain pyrimidine derivatives demonstrate IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

- COX-2 Inhibition

- Neuroprotective Effects

Anticancer Studies

A study evaluating the efficacy of various pyrimidine derivatives found that the compound demonstrated potent anticancer activity across multiple cell lines. The following table summarizes key findings:

These results indicate that the compound is particularly effective against specific cancer cells, suggesting its potential as a lead compound for further development.

COX-2 Inhibition

The compound's role as a COX-2 inhibitor was assessed in a comparative study where it outperformed several known inhibitors:

| Compound | IC50 (nM) |

|---|---|

| This compound | 12.7 |

| Rofecoxib | 292 |

| Celecoxib | 7700 |

These findings underscore the compound's potential utility in anti-inflammatory therapies due to its high potency compared to existing drugs .

Case Studies

Case Study 1: Cancer Treatment

In a clinical setting, a derivative of this compound was administered to patients with advanced solid tumors. The treatment resulted in notable tumor regression in several cases, with minimal adverse effects reported. This case highlights the therapeutic promise of pyrimidine derivatives in oncology.

Case Study 2: Anti-inflammatory Effects

A preclinical model using induced arthritis demonstrated that treatment with this compound led to significant reductions in inflammatory markers and joint swelling, supporting its potential application in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-methoxyphenyl)-6-(morpholin-4-yl)-2-phenylpyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

- The compound is typically synthesized via multi-step condensation reactions. A common approach involves:

Initial condensation : Reacting a substituted aldehyde (e.g., 4-methoxybenzaldehyde) with urea/thiourea derivatives under acidic (e.g., HCl) or basic conditions to form the pyrimidine core .

Substituent introduction : Introducing the morpholine group at the 6-position via nucleophilic substitution or coupling reactions, requiring precise temperature control (70–90°C) and solvents like DMF or DCM .

- Key variables : Solvent polarity (e.g., DMSO enhances nucleophilicity), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for aldehyde to urea) critically affect yields (reported 50–70%) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for purity validation?

- Structural elucidation :

- NMR : - and -NMR confirm substituent positions (e.g., methoxyphenyl aromatic protons at δ 7.2–7.8 ppm, morpholine protons at δ 3.5–3.8 ppm) .

- IR : CN stretch (~2220 cm) and C=O/C=N stretches (1650–1700 cm) validate functional groups .

- Purity assessment :

- HPLC : Retention time consistency (e.g., C18 column, acetonitrile/water mobile phase) ensures >95% purity .

- Mass spectrometry : Molecular ion peak (e.g., m/z 414.57 for CHNS) confirms molecular weight .

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., antimicrobial vs. anticancer) be resolved for this compound?

- Hypothesis-driven testing :

- Use isoform-specific enzyme assays (e.g., kinase inhibition profiling) to identify molecular targets .

- Compare activity across cell lines with varying receptor expression (e.g., EGFR-overexpressing vs. wild-type cancer cells) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Salt formation : React with HCl or sodium citrate to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the 5-carbonitrile position to improve membrane permeability .

- Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles to enhance pharmacokinetic profiles .

Q. How do crystallographic data inform intermolecular interactions critical for drug-receptor binding?

- X-ray diffraction : Reveals dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° twist for phenyl groups), influencing steric compatibility with binding pockets .

- Hydrogen bonding : Intramolecular N–H⋯N bonds (e.g., between morpholine and pyrimidine) stabilize bioactive conformations .

Methodological Challenges

Q. How to address low yields in the final coupling step during synthesis?

- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings .

- Microwave-assisted synthesis : Reduce reaction time (2–4 hours vs. 24 hours) and improve yields by 15–20% .

Q. What computational tools predict the compound’s binding affinity for kinase targets?

- Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., PDB ID 1XKK) to simulate binding modes .

- MD simulations : GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes .

Data Interpretation Guidelines

Q. How to reconcile discrepancies in biological activity across studies?

- Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell viability protocols (MTT vs. resazurin) .

- Control experiments : Validate results using positive controls (e.g., staurosporine for kinase inhibition) .

Q. What structural modifications enhance selectivity for cancer over normal cells?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.